REACTION_CXSMILES
|
[OH:1]/[N:2]=[C:3](\Cl)/[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1.[C:11]([O:15][CH2:16][CH3:17])(=[O:14])[C:12]#[CH:13].C(N(CC)CC)C>ClCCl.O.C(OCC)(=O)C>[N:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[C:3]1[CH:13]=[C:12]([C:11]([O:15][CH2:16][CH3:17])=[O:14])[O:1][N:2]=1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
O\N=C(\C1=NC=CC=C1)/Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5.21 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)(=O)OCC
|
Name
|
|
Quantity
|
8.55 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with an addition funnel
|
Type
|
ADDITION
|
Details
|
were added to the addition funnel
|
Type
|
ADDITION
|
Details
|
slowly added to the reaction dropwise so that the temperature
|
Type
|
CUSTOM
|
Details
|
remained between 20 and 28° C.
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layers were extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
followed by purification on silica gel using a 20% mixture of ethyl acetate in hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C1=NOC(=C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 45.4 mmol | |
AMOUNT: MASS | 9.9 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |